molecular formula C13H11IN2O B4402887 N-(5-iodopyridin-2-yl)-2-phenylacetamide

N-(5-iodopyridin-2-yl)-2-phenylacetamide

Cat. No.: B4402887
M. Wt: 338.14 g/mol
InChI Key: ZZTXYMWTQIPFKP-UHFFFAOYSA-N
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Description

N-(5-iodopyridin-2-yl)-2-phenylacetamide: is a chemical compound that features an iodine atom attached to a pyridine ring, which is further connected to a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-iodopyridin-2-yl)-2-phenylacetamide typically involves the iodination of a pyridine derivative followed by the formation of the amide bond. One common method involves the reaction of 5-iodo-2-pyridinecarboxylic acid with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(5-iodopyridin-2-yl)-2-phenylacetamide can undergo oxidation reactions, particularly at the phenylacetamide moiety.

    Reduction: The compound can be reduced, especially at the iodine atom, to form the corresponding deiodinated product.

    Substitution: The iodine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Products may include oxidized derivatives of the phenylacetamide group.

    Reduction: The major product is the deiodinated pyridine derivative.

    Substitution: Products include substituted pyridine derivatives where the iodine atom is replaced by the nucleophile.

Scientific Research Applications

Chemistry: N-(5-iodopyridin-2-yl)-2-phenylacetamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study the interactions of pyridine derivatives with biological macromolecules.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-iodopyridin-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyridine ring play crucial roles in binding to these targets, potentially modulating their activity. The phenylacetamide group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

  • N-(5-iodo-2-pyridinyl)-N’-phenylthiourea
  • N-(5-iodo-2-pyridinyl)-3,5-dimethoxybenzamide
  • N-(5-iodo-2-pyridinyl)isonicotinamide

Comparison: N-(5-iodopyridin-2-yl)-2-phenylacetamide is unique due to its specific combination of the iodine-substituted pyridine ring and the phenylacetamide group. This combination imparts distinct chemical and biological properties compared to other similar compounds, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(5-iodopyridin-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O/c14-11-6-7-12(15-9-11)16-13(17)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTXYMWTQIPFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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